3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine
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Overview
Description
3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyrazine: Similar structure but with a pyrazine ring.
Uniqueness
The uniqueness of 3-(4-benzylpiperidin-1-yl)-6-(2-methylpropane-2-sulfonyl)pyridazine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-tert-butylsulfonylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-20(2,3)26(24,25)19-10-9-18(21-22-19)23-13-11-17(12-14-23)15-16-7-5-4-6-8-16/h4-10,17H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYVPCVSXIWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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